![molecular formula C15H15NO4S B2994502 Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328025-36-1](/img/structure/B2994502.png)
Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzothiophene ring, and an amino group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzothiophene is a polycyclic aromatic compound that is also a heterocycle, containing a fused benzene and thiophene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and Diels-Alder reactions . The specific reactions that this compound would undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods . These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis techniques and chemical reactions involving compounds similar to "Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate". Studies detail the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of expected trans- and cis-tetrahydroisoquinoline-4-carboxylic acids along with by-products, highlighting the role of solvents and temperatures in achieving diastereoselectivity (Kandinska et al., 2006). Another study demonstrated the crystal structure of a related compound, emphasizing the importance of intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Chemical Transformations : Investigations into double-carboxylation reactions of 2-alkylheteroarenes have shown the ability to efficiently convert substrates into doubly carboxylated products, demonstrating the compound's versatility in organic synthesis (Shigeno et al., 2019).
Pharmacological Interest
Pharmacological Evaluations : The compound has been linked to the synthesis and evaluation of pharmacological activities, such as in the stereoisomers of furnidipine, indicating its potential in medicinal chemistry (Alajarín et al., 1995).
Biological Activities : Some derivatives have shown antibacterial and antifungal activities, suggesting the compound's utility in developing new therapeutics (Vasu et al., 2005).
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological pathways, depending on their specific structures and targets .
Result of Action
Furan derivatives have been associated with a variety of biological effects, including antibacterial, antifungal, and antiviral activities .
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if the compound has interesting chemical properties, it could be studied further to develop new synthetic methods or materials .
Propiedades
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-15(18)12-9-5-2-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNVPKPANFKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

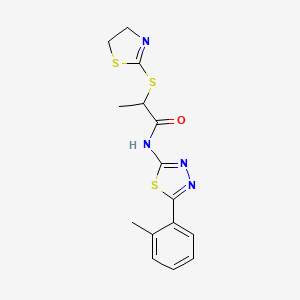


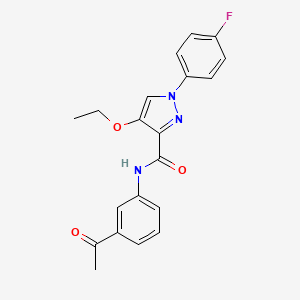
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
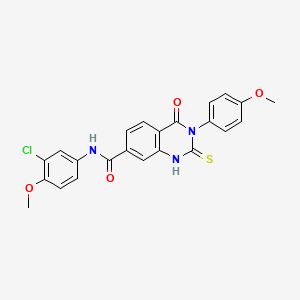

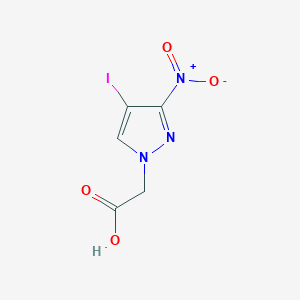
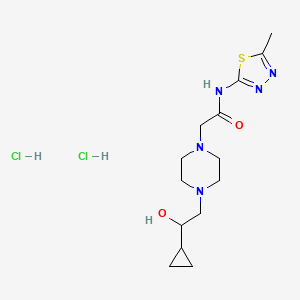
![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)
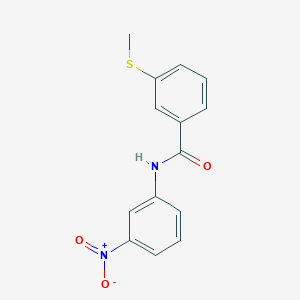
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate](/img/structure/B2994442.png)